molecular formula C10H10N2O4 B14811748 2-Carbamoyl-4-cyclopropoxynicotinic acid

2-Carbamoyl-4-cyclopropoxynicotinic acid

Cat. No.: B14811748
M. Wt: 222.20 g/mol
InChI Key: LEGAKTKZICGXOO-UHFFFAOYSA-N
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Description

2-Carbamoyl-4-cyclopropoxynicotinic acid is a nicotinic acid derivative featuring a pyridine ring substituted with a carbamoyl group (-CONH₂) at position 2 and a cyclopropoxy group (-O-C₃H₅) at position 3. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its distinct substituents.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

2-carbamoyl-4-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O4/c11-9(13)8-7(10(14)15)6(3-4-12-8)16-5-1-2-5/h3-5H,1-2H2,(H2,11,13)(H,14,15)

InChI Key

LEGAKTKZICGXOO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-4-cyclopropoxynicotinic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nicotinic acid derivative with a cyclopropylamine can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoyl-4-cyclopropoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or cyclopropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Carbamoyl-4-cyclopropoxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Carbamoyl-4-cyclopropoxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from the evidence, emphasizing substituent effects, molecular properties, and applications.

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine -Cl (position 2), -CH₃ (position 6) Not provided Likely intermediate for agrochemicals/pharmaceuticals
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid Cyclopropane -CONH-(4-Fluorophenyl) 237.22 (calculated) Cabozantinib intermediate (anticancer drug)
2-[(Cyclobutylcarbonyl)amino]propanoic acid Propanoic acid -NHCO-(cyclobutyl) 171.19 Research chemical (structural analog studies)
2-Carbamoyl-4-cyclopropoxynicotinic acid Nicotinic acid (pyridine) -CONH₂ (position 2), -O-C₃H₅ (position 4) ~222.21 (estimated) Hypothesized use in drug discovery (e.g., kinase inhibitors)
Key Observations:

The cyclopropoxy group’s small ring size (vs. cyclobutyl in ) could reduce steric hindrance while maintaining metabolic stability, a critical factor in drug design .

Substituent Effects :

  • The carbamoyl group (-CONH₂) at position 2 may enhance hydrogen-bonding capacity compared to chloro or methyl groups in , favoring solubility and target engagement.
  • The 4-fluorophenyl carbamoyl group in introduces hydrophobicity and electron-withdrawing effects, whereas the cyclopropoxy group in the target compound balances lipophilicity and spatial constraints.

Molecular Weight and Bioavailability :

  • The estimated molecular weight of the target compound (~222.21 g/mol) aligns with Lipinski’s "Rule of Five" for drug-likeness, unlike the heavier analogs in (237.22 g/mol) and (171.19 g/mol with simpler substituents).

Pharmacological and Industrial Relevance

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid : Primarily an intermediate; its chloro and methyl groups are typical in herbicides and antimicrobial agents.
  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid : Validated as a cabozantinib intermediate, highlighting the therapeutic relevance of cyclopropane-carboxylic acid hybrids in oncology.

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